Zonisamide N,N-Dimethylformimidamide
Description
Zonisamide N,N-Dimethylformimidamide is a derivative of the antiepileptic drug zonisamide, characterized by the replacement of the sulfonamide group with an N,N-dimethylformimidamide moiety. This structural modification alters its physicochemical and pharmacokinetic properties, making it a subject of interest in analytical chemistry and drug development. It is commonly used as a reference compound in high-performance liquid chromatography (HPLC) to quantify zonisamide in biological samples, with distinct retention times (7.3 minutes vs. zonisamide’s 6.4 minutes) under optimized chromatographic conditions . The compound is commercially available (CAS: 1217201-89-2) and synthesized via microwave-assisted methods, achieving yields up to 86% .
Properties
CAS No. |
1217201-89-2 |
|---|---|
Molecular Formula |
C11H13N3O3S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
N'-(1,2-benzoxazol-3-ylmethylsulfonyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H13N3O3S/c1-14(2)8-12-18(15,16)7-10-9-5-3-4-6-11(9)17-13-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
IIGSDTSFCPJXKF-UHFFFAOYSA-N |
SMILES |
CN(C)C=NS(=O)(=O)CC1=NOC2=CC=CC=C21 |
Canonical SMILES |
CN(C)C=NS(=O)(=O)CC1=NOC2=CC=CC=C21 |
Synonyms |
Zonisamide Related Compound C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The preparation of this compound can be conceptualized through retro-synthetic disconnection of the sulfonylformimidamide group. Two primary routes emerge:
-
Direct Modification of Zonisamide : Introducing the dimethylformimidamide group via substitution or coupling reactions.
-
De Novo Synthesis : Constructing the benzisoxazole core with pre-installed sulfonylformimidamide functionality.
Patent WO2005030738A1 outlines a zonisamide synthesis pathway involving 1,2-benzisoxazole-3-methanesulfonate intermediates. Adapting this route, the dimethylformimidamide derivative could be synthesized by replacing the sulfonamide-forming ammonia with dimethylformamide dimethyl acetal (DMF-DA) or analogous reagents.
Intermediate Formation: 1,2-Benzisoxazole-3-Methanesulfonyl Chloride
The synthesis begins with the preparation of 1,2-benzisoxazole-3-methanesulfonyl chloride, a critical intermediate shared with zonisamide production. Key steps include:
-
Sulfonation : Treatment of 3-(chloromethyl)-1,2-benzisoxazole with chlorosulfonic acid in dioxane yields the sulfonic acid derivative.
-
Chlorination : Reaction with phosphorus oxychloride (POCl₃) converts the sulfonic acid to sulfonyl chloride.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Sulfonation | ClSO₃H, dioxane | 0–5°C | 85–90% |
| Chlorination | POCl₃, reflux | 110°C | 75–80% |
Formamidation: Introducing the Dimethylformimidamide Group
The sulfonyl chloride intermediate reacts with dimethylformamide dimethyl acetal (DMF-DA) to install the formimidamide group. This nucleophilic substitution replaces the chloride with a dimethylformimidamide moiety:
Optimization Challenges :
-
Selectivity : Competing reactions with residual water or alcohols may yield sulfonic acids or esters.
-
Catalysis : Anhydrous conditions and Lewis acids (e.g., ZnCl₂) improve reaction efficiency.
Alternative Routes via Reductive Amination
Reductive Coupling of Sulfinic Acids
An alternative pathway involves reductive amination of 1,2-benzisoxazole-3-methanesulfinic acid with dimethylformamide. This method avoids hazardous chlorination steps but requires precise control over reducing agents:
Advantages :
-
Eliminates POCl₃, reducing corrosion risks.
-
Higher functional group tolerance for downstream modifications.
Limitations :
-
Lower yields (50–60%) due to over-reduction side reactions.
Industrial-Scale Production Challenges
Byproduct Formation and Purification
The primary byproduct, zonisamide, forms when residual ammonia reacts with sulfonyl chloride. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) achieves >99% purity but increases production costs.
Solvent and Catalyst Selection
| Parameter | Optimal Choice | Rationale |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances nucleophilicity of DMF-DA |
| Catalyst | ZnCl₂ (5 mol%) | Accelerates imidamide formation |
| Temperature | 60–70°C | Balances reaction rate and decomposition |
Comparative Analysis of Synthetic Approaches
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Sulfonyl Chloride Route | 65–70% | >99% | High | $$ |
| Reductive Amination | 50–60% | 95–97% | Moderate | $ |
The sulfonyl chloride route dominates industrial settings due to reproducibility, despite higher reagent costs. Academic research favors reductive amination for its safety profile.
Chemical Reactions Analysis
Zonisamide N,N-Dimethylformimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Epilepsy Treatment
Zonisamide N,N-Dimethylformimidamide has been extensively studied for its effectiveness in managing epilepsy. Clinical trials have demonstrated significant reductions in seizure frequency among patients with refractory partial seizures. For instance, a pivotal randomized controlled trial indicated that patients receiving zonisamide showed a dose-dependent response in seizure reduction compared to placebo .
Neuroprotective Effects
Research indicates that zonisamide may possess neuroprotective properties beyond its anticonvulsant effects. It has been shown to inhibit nitric oxide synthase and reduce ischemia-induced memory impairment in animal models, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Pain Management
Emerging studies suggest that zonisamide may be effective in treating chronic pain conditions. Its mechanisms involving modulation of calcium channels and neurotransmitter release could provide relief for patients suffering from neuropathic pain syndromes .
Case Study 1: Efficacy in Pediatric Epilepsy
A study involving pediatric patients with atonic seizures highlighted the effectiveness of zonisamide as an adjunctive therapy. The results showed a significant decrease in seizure frequency and improved quality of life for children who were resistant to other treatments .
Case Study 2: Zonisamide in Parkinson's Disease
In a clinical trial assessing the use of zonisamide for Parkinson's disease patients experiencing motor fluctuations, results indicated improved motor function and reduced off-time compared to baseline measurements. This suggests a potential role for zonisamide in managing symptoms associated with Parkinson's disease .
Comparative Data Table
| Application Area | Efficacy Evidence | Population Studied |
|---|---|---|
| Epilepsy | Significant reduction in seizure frequency | Adults and children with epilepsy |
| Neuroprotection | Inhibition of nitric oxide synthase | Animal models |
| Chronic Pain | Reduction in neuropathic pain symptoms | Patients with chronic pain |
| Parkinson's Disease | Improved motor function | Patients with Parkinson's disease |
Mechanism of Action
The mechanism of action of Zonisamide N,N-Dimethylformimidamide is believed to involve the inhibition of voltage-gated sodium channels and T-type calcium channels, leading to the suppression of neuronal hyperexcitability . It may also modulate the release and uptake of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromatographic Behavior
In HPLC analysis, Zonisamide N,N-Dimethylformimidamide elutes later than zonisamide (7.3 vs. 6.4 minutes) due to increased hydrophobicity from the dimethylformimidamide group . This property is critical for distinguishing it from the parent drug in pharmacokinetic studies.
Antimicrobial Activity
- Pyrazolyl-N,N-dimethylformimidamide (Compound 10) : Weak inhibition against Bacillus subtilis and Aspergillus fumigatus ().
- This compound: No direct antimicrobial data, but zonisamide itself lacks antimicrobial properties .
Enzyme Inhibition
- 5-HT₆ Receptor Antagonism : Benzoisothiazole derivatives with the N,N-dimethylformimidamide group exhibit potent receptor binding, attributed to improved steric and electronic interactions .
Coordination Chemistry
Computational and Structural Insights
- DFT Studies : Bond distances and angles for Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide align closely with X-ray data (e.g., C4N3C5 angle: 121.22° calc. vs. experimental) .
- HOMO-LUMO Gaps : The benzo[d]thiazole derivative has a smaller HOMO-LUMO gap (0.11586 eV) than its Pd²+ complexes (0.05134–0.01782 eV), indicating enhanced reactivity upon metal coordination .
Biological Activity
Zonisamide N,N-Dimethylformimidamide is a derivative of zonisamide, a sulfonamide anticonvulsant primarily used for the treatment of epilepsy. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse sources.
Chemical Structure and Properties
This compound has the chemical formula CHNOS, characterized by a unique benzisoxazole structure that contributes to its pharmacological properties. Its structural modifications enhance its solubility and bioavailability compared to traditional zonisamide formulations .
The precise mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve multiple pathways:
- Ion Channel Modulation : Zonisamide blocks voltage-gated sodium channels and modulates T-type calcium channels, which stabilizes neuronal membranes and reduces excitability .
- Neurotransmitter Interaction : It enhances GABAergic transmission by binding to the GABA/benzodiazepine receptor complex, leading to increased extracellular GABA levels .
- Neuroprotective Effects : Zonisamide exhibits neuroprotective properties by inhibiting nitric oxide synthase and reducing oxidative stress, which may help in conditions like ischemia .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : It has high oral bioavailability (approximately 95%) with peak plasma concentrations occurring within 2 to 6 hours post-administration .
- Distribution : The apparent volume of distribution is about 1.45 L/kg, with significant protein binding (40%–50%) observed in plasma .
- Metabolism : The compound is primarily metabolized through reductive pathways involving N-acetyltransferases, with minimal involvement of cytochrome P450 enzymes. This results in a lower risk of drug-drug interactions .
- Elimination : The half-life is approximately 60 hours, allowing for once-daily dosing, which is advantageous for patient compliance .
Case Studies and Clinical Trials
Numerous studies have assessed the efficacy and safety of zonisamide in various populations:
-
Efficacy in Epilepsy : A multicentric study involving 655 patients indicated that 41.22% achieved seizure freedom after 24 weeks of treatment. The most common adverse effects included loss of appetite and sedation, with a discontinuation rate due to adverse events at only 0.92% .
Treatment Group Seizure Freedom (%) Responder Rate (%) Zonisamide + Carbamazepine 30.4 69.64 Zonisamide + Valproate 33.64 89.51 Zonisamide + Phenytoin 44.9 67.01 Zonisamide + Levetiracetam 35.9 79.35 - Parkinson's Disease : In trials focused on Parkinson's disease treatment, zonisamide demonstrated significant reductions in Unified Parkinson’s Disease Rating Scale (UPDRS) scores, indicating improved motor control without exacerbating dyskinesia .
Safety Profile
While zonisamide is generally well-tolerated, it can lead to severe adverse reactions such as Stevens-Johnson syndrome and metabolic acidosis in susceptible individuals. Regular monitoring for hematological changes is advisable due to potential serious hematological events associated with sulfonamides .
Q & A
Basic: What are the validated analytical methods for characterizing Zonisamide N,N-Dimethylformimidamide?
Methodological Answer:
Characterization typically involves a combination of spectroscopic and chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, with mobile phases optimized for resolving related compounds (e.g., reverse-phase C18 columns, methanol/water gradients) .
- Nuclear Magnetic Resonance (NMR): H and C NMR identify functional groups and confirm substitution patterns. For example, H NMR can resolve methyl groups in the dimethylformimidamide moiety at ~2.8–3.1 ppm .
- Infrared Spectroscopy (IR): Key stretches include C=N (~1650 cm) and N-H bonds (~3300 cm) .
- X-ray Crystallography: Resolves planar geometry and dihedral angles (e.g., C4N3C1N2 = 179.99°), confirming sp hybridization at nitrogen centers .
Advanced: How does Density Functional Theory (DFT) elucidate the coordination chemistry of this compound with Pd²⁺?
Methodological Answer:
DFT (B3LYP/CEP-31G level) predicts coordination modes and electronic properties:
- Donor Sites: The ligand has four potential donors: three N atoms (amino, imine, aromatic) and one S atom from the benzothiazole ring. DFT calculations show Pd²⁺ preferentially binds via two N atoms (amino and imine), forming a four-coordinate square planar complex .
- Bond Parameters: Calculated bond distances (e.g., Pd-N = 1.98–2.02 Å) align with experimental X-ray data, validating the model .
- Energy Minimization: The optimized geometry has a dipole moment of 3.52 D, influencing solubility in polar solvents like chloroform .
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
Synthesis typically involves:
- Condensation Reactions: Reacting zonisamide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux in anhydrous conditions. Solvents like toluene or DMF are used at 80–100°C for 6–12 hours .
- Purification: Crude products are recrystallized from ethanol/water mixtures (7:3 v/v) to achieve >98% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of zonisamide to DMF-DMA) .
Advanced: How do steric and electronic factors influence the reactivity of this compound in metal complexation?
Methodological Answer:
- Steric Hindrance: The planar structure (dihedral angles ~180°) minimizes steric clashes, enabling efficient chelation. However, bulky substituents on the benzothiazole ring can reduce coordination efficiency .
- Electronic Effects: Electron-withdrawing groups on the aromatic ring enhance Pd²⁺ binding by increasing ligand acidity. DFT shows the HOMO (-5.2 eV) localizes on the imine N, facilitating electron donation to metals .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving reaction yields by 15–20% compared to non-polar solvents .
Basic: What are the critical safety considerations when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
- Toxicity Management: Acute oral toxicity (LD = 320 mg/kg in rats) necessitates immediate measures: induce vomiting if ingested, rinse eyes with water for 15 minutes, and seek medical monitoring for 48 hours post-exposure .
- Storage: Store in sealed containers at 2–8°C under inert gas (N) to prevent hydrolysis .
Advanced: How can researchers resolve discrepancies between DFT-predicted and experimentally observed structural parameters?
Methodological Answer:
- Parameter Calibration: Adjust basis sets (e.g., CEP-31G vs. 6-311++G**) to better match X-ray bond lengths (e.g., C-N = 1.34 Å vs. DFT-predicted 1.32 Å) .
- Solvent Modeling: Include implicit solvent models (e.g., PCM for chloroform) to account for dielectric effects, reducing errors in dipole moment calculations by ~10% .
- Thermal Corrections: Apply vibrational frequency analysis to DFT outputs to account for temperature-dependent lattice distortions in crystallographic data .
Basic: What solvent systems are optimal for extracting this compound-metal complexes?
Methodological Answer:
- Chloroform Extraction: At pH 9 (Britton-Robinson buffer), the Pd²⁺ complex partitions into chloroform with >95% efficiency. Adjust pH to ±0.5 to avoid hydrolysis .
- Aqueous Miscibility: Use 10% NaCl to salt out residual DMF, improving phase separation. Centrifugation at 3000 rpm for 5 minutes enhances recovery .
Advanced: What mechanistic insights do kinetic studies provide on the stability of this compound under physiological conditions?
Methodological Answer:
- Hydrolysis Kinetics: Pseudo-first-order rate constants () in phosphate buffer (pH 7.4, 37°C) reveal a half-life of 12 hours. Degradation products include zonisamide and dimethylamine, identified via LC-MS .
- Temperature Dependence: Arrhenius plots (20–50°C) show activation energy () of 45 kJ/mol, indicating moderate thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
